molecular formula C7H6ClN3O2 B6179894 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2613381-48-7

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No. B6179894
CAS RN: 2613381-48-7
M. Wt: 199.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2613381-48-7 . It has a molecular weight of 199.6 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride consists of a pyrazole and a pyridine ring . It presents two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[4,3-c]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions are typically catalyzed by various substances and result in the formation of different products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of 1H-pyrazolo[4,3-c]pyridine derivatives are vast. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . Therefore, further exploration of these compounds, including the hydrochloride form, could lead to significant advancements in medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 2-amino-3-cyanopyridine, which is then reacted with ethyl acetoacetate to form 5-ethyl-3-amino-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then cyclized with phosphorus oxychloride to form 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, which is finally converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-cyanopyridine", "hydrazine hydrate", "ethyl acetoacetate", "phosphorus oxychloride", "hydrochloric acid" ], "Reaction": [ "2-cyanopyridine is reacted with hydrazine hydrate in ethanol to form 2-amino-3-cyanopyridine.", "2-amino-3-cyanopyridine is then reacted with ethyl acetoacetate in ethanol to form 5-ethyl-3-amino-1H-pyrazole-4-carboxylic acid ethyl ester.", "The ethyl ester is then cyclized with phosphorus oxychloride in refluxing toluene to form 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.", "Finally, the carboxylic acid is converted to the hydrochloride salt by reaction with hydrochloric acid in ethanol." ] }

CAS RN

2613381-48-7

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.